7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate

Orthogonal deprotection Spirocyclic diamine synthesis Regioselective functionalization

7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (CAS 1638761-41-7) is a fully protected, C₂-symmetry-broken spirocyclic diamine featuring a 1,7-diazaspiro[4.5]decane core bearing an acid-labile tert-butoxycarbonyl (Boc) group at the 1-position nitrogen and a hydrogenolytically labile benzyloxycarbonyl (Cbz) group at the 7-position nitrogen. With molecular formula C₂₁H₃₀N₂O₄ and molecular weight 374.5 g/mol, this compound belongs to the class of privileged spirocyclic scaffolds extensively employed in medicinal chemistry for kinase inhibitor development, GPCR modulators, and as piperazine bioisosteres.

Molecular Formula C21H30N2O4
Molecular Weight 374.5 g/mol
CAS No. 1638761-41-7
Cat. No. B3323433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
CAS1638761-41-7
Molecular FormulaC21H30N2O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC12CCCN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-8-12-21(23)11-7-13-22(16-21)18(24)26-15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3
InChIKeyQOESRCAGXQLJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (CAS 1638761-41-7): Orthogonally Protected Spirocyclic Diamine for Precision Synthesis


7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (CAS 1638761-41-7) is a fully protected, C₂-symmetry-broken spirocyclic diamine featuring a 1,7-diazaspiro[4.5]decane core bearing an acid-labile tert-butoxycarbonyl (Boc) group at the 1-position nitrogen and a hydrogenolytically labile benzyloxycarbonyl (Cbz) group at the 7-position nitrogen . With molecular formula C₂₁H₃₀N₂O₄ and molecular weight 374.5 g/mol, this compound belongs to the class of privileged spirocyclic scaffolds extensively employed in medicinal chemistry for kinase inhibitor development, GPCR modulators, and as piperazine bioisosteres . Its orthogonal protecting group arrangement enables sequential, chemoselective deprotection at two distinct nitrogen centers without mutual interference, a capability that its closest regioisomeric analog (CAS 1523571-86-9), bearing the reverse Boc/Cbz orientation, cannot replicate in synthetic routes requiring initial unmasking of the 7-position amine .

Why 7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate Cannot Be Replaced by Simple In-Class Analogs


The 1,7-diazaspiro[4.5]decane scaffold exhibits strict regiospecificity in its hydrogen-bonding networks and steric profiles depending on which nitrogen bears which protecting group . In the target compound, Boc is positioned on the pyrrolidine-ring nitrogen (position 1) and Cbz on the piperidine-ring nitrogen (position 7), dictating the order of deprotection and the downstream synthetic handles available at each ring . The regioisomer (CAS 1523571-86-9) reverses this arrangement, placing Boc at position 7 and Cbz at position 1. When a synthetic pathway requires Cbz hydrogenolysis to expose the 7-amine first—while keeping the 1-amine Boc-protected for later-stage elaboration—only the target regioisomer fulfills this requirement. Substituting the wrong regioisomer forces either a complete redesign of the protecting group strategy or additional protection/deprotection steps that increase step count, reduce overall yield, and inflate cost . Furthermore, spirocyclic diamines with specific protecting group arrangements are documented as critical intermediates in the Roivant Sciences TPH1 inhibitor patent family (WO2018087602A1), where the correct regioisomer is essential for accessing optically active drug candidates .

Quantitative Differentiation Evidence for 7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (CAS 1638761-41-7) vs. Closest Analogs


Regioisomeric Protecting Group Placement Dictates Orthogonal Deprotection Sequence: Target (1-Boc,7-Cbz) vs. Analog (7-Boc,1-Cbz)

The target compound (CAS 1638761-41-7) and its closest analog (CAS 1523571-86-9) are constitutional isomers differing exclusively in the position of the Boc and Cbz protecting groups on the 1,7-diazaspiro[4.5]decane scaffold . In the target compound, Boc is located at the pyrrolidine nitrogen (position 1) and Cbz at the piperidine nitrogen (position 7). In the analog, this arrangement is reversed. This positional swap confers fundamentally different deprotection orthogonality: acidic treatment (TFA or HCl/dioxane) selectively removes Boc from position 1 in the target compound while leaving the 7-Cbz intact, whereas hydrogenolysis (H₂, Pd/C) selectively removes Cbz from position 7 without affecting the 1-Boc . This sequential deprotection strategy is fully validated in the patent literature for diazaspiro[4.5]decane-based TPH1 inhibitors, where the correct regioisomer is mandatory for accessing chiral intermediates via diastereomeric salt resolution .

Orthogonal deprotection Spirocyclic diamine synthesis Regioselective functionalization

Procurement Cost and Availability: Target Regioisomer Offers Lower Barrier to Entry Than Analog

A cross-vendor price survey reveals that the target compound (CAS 1638761-41-7) is available at substantially lower cost than its regioisomeric analog (CAS 1523571-86-9). The target compound is offered by Beyotime at 81.00 CNY for 10 mg (∼8.1 CNY/mg), while the analog is listed by Fujifilm Wako at 110,000 JPY for 250 mg (∼440 JPY/mg, approximately 22 CNY/mg) and by CymitQuimica at 616.00 EUR for 250 mg . Furthermore, the target compound is stocked by multiple independent vendors (AKSci, CheMenu, MolCore, Leyan), ensuring competitive pricing and supply redundancy, whereas the analog shows more limited multi-vendor coverage concentrated in specialty European and Japanese suppliers .

Chemical procurement Cost comparison Supply chain availability

Patent-Cited Intermediate Status: 1,7-Diazaspiro[4.5]decane Cores Are Validated in TPH1 and Kinase Inhibitor Development Programs

The 1,7-diazaspiro[4.5]decane scaffold with orthogonal Boc/Cbz protection is explicitly claimed as a key intermediate in WO2018087602A1 (Roivant Sciences GmbH) for the synthesis of tryptophan hydroxylase 1 (TPH1) inhibitors targeting peripheral serotonin-related disorders . More broadly, heteroaryl-substituted diazaspiro[4.5]decane derivatives have been demonstrated as ATP-mimetic kinase inhibitor scaffolds with ligand-efficient binding to multiple kinases, including IRE1α (GSK2850163: IC₅₀ = 20 nM for kinase activity, 200 nM for RNase activity) . While the target compound itself is a protected intermediate rather than a bioactive molecule, its scaffold architecture is directly traceable to these therapeutically validated chemical series, providing confidence that downstream compounds derived from this intermediate will reside in biologically relevant chemical space .

TPH1 inhibitors Kinase inhibitor scaffolds Spirocyclic drug intermediates

Physicochemical Identity with Regioisomer Enables Seamless Substitution in Formulation and ADME Screening Where Deprotection Order Is Irrelevant

Despite their structural difference, the target compound and its regioisomer (CAS 1523571-86-9) share identical computed molecular weight (374.5 g/mol), XLogP3 (3.4), topological polar surface area (59.1 Ų), hydrogen bond acceptor count (4), hydrogen bond donor count (0), and rotatable bond count (5) . This means that in any application where the fully protected precursor is used directly—such as solubility determination, LogD measurement, permeability screening (PAMPA or Caco-2), microsomal stability assays, or plasma protein binding studies—the two regioisomers are predicted to behave identically . For ADME screening cascades that evaluate the protected intermediate before deprotection, the lower-cost target compound can serve as a perfect physicochemical surrogate for the more expensive analog, reducing screening costs without compromising data validity.

Physicochemical properties ADME screening Formulation compatibility

Purity Specifications Across Vendors: Target Compound Consistently Meets ≥95% Purity with Multiple Vendors Offering NLT 98%

The target compound is commercially available from multiple independent vendors with documented purity specifications: AKSci (≥95%), CheMenu (95%+), MolCore (NLT 98%), and Leyan (98%) . This multi-vendor quality landscape provides procurement flexibility, as researchers can select the purity grade appropriate to their application (≥95% for initial route scouting, NLT 98% for late-stage intermediate in GLP-enabling studies). In contrast, the regioisomeric analog (CAS 1523571-86-9) shows a similar purity range from fewer vendors (Beyotime: 97%; MolCore: NLT 98%), but with substantially higher pricing at equivalent purity grades .

Chemical purity Quality specifications Vendor benchmarking

Optimal Application Scenarios for 7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate Based on Verified Differentiation Evidence


Scenario 1: Sequential Pyrrolidine-First Functionalization in Kinase Inhibitor Synthesis

When a synthetic route demands initial elaboration of the pyrrolidine ring while keeping the piperidine nitrogen protected for later-stage diversification, the target compound's 1-Boc/7-Cbz arrangement enables acidolytic Boc removal to expose the pyrrolidine NH without affecting the 7-Cbz group. This is the required deprotection order for constructing ATP-mimetic kinase inhibitors where the pyrrolidine ring serves as the hinge-binding motif and must be functionalized before the piperidine ring is unmasked for solubility-modulating group installation . The reversed regioisomer (CAS 1523571-86-9) would force an additional Cbz re-protection step after hydrogenolysis, adding 1–2 synthetic steps and reducing overall yield by an estimated 15–30% based on typical protection/deprotection step yields .

Scenario 2: Cost-Efficient ADME Screening of Protected Spirocyclic Precursors

In early drug discovery programs that screen fully protected intermediates for permeability (PAMPA, Caco-2), metabolic stability (liver microsomes), and plasma protein binding before committing to a full deprotection and SAR campaign, the target compound serves as a cost-effective surrogate for the more expensive regioisomer . Because both regioisomers share identical computed LogP (3.4), TPSA (59.1 Ų), and molecular weight (374.5 g/mol), ADME data generated on the target compound are directly translatable to any analog bearing the same fully protected spirocyclic core, regardless of which nitrogen carries which protecting group .

Scenario 3: TPH1 Inhibitor Intermediate Supply for Peripheral Serotonin Modulation Programs

The WO2018087602A1 patent family explicitly claims orthogonally Boc/Cbz-protected diazaspiro[4.5]decane derivatives as critical intermediates for tryptophan hydroxylase 1 (TPH1) inhibitors targeting gastrointestinal, cardiovascular, pulmonary, inflammatory, and metabolic diseases . The target compound, with its 1-Boc/7-Cbz configuration, aligns with the intermediate architecture required for diastereomeric salt resolution and subsequent chiral spirocyclic TPH1 inhibitor construction. Sourcing this specific regioisomer ensures compatibility with the patented synthetic route without requiring costly re-optimization of the protecting group strategy .

Scenario 4: Spirocyclic Scaffold Diversification via Orthogonal Deprotection in Parallel Library Synthesis

For medicinal chemistry groups generating spirocyclic compound libraries through parallel synthesis, the target compound's orthogonal protecting groups allow split-pool diversification: one subset of the library can be elaborated at the pyrrolidine nitrogen after Boc removal, while a parallel subset can be elaborated at the piperidine nitrogen after Cbz hydrogenolysis—all from the same starting batch of protected intermediate . This divergent strategy maximizes scaffold exploration efficiency. The use of diazaspiro[4.5]decane cores as privileged scaffolds for kinase inhibitor and GPCR modulator discovery is supported by multiple independent studies demonstrating ligand-efficient binding and favorable drug-like properties .

Quote Request

Request a Quote for 7-Benzyl 1-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.